(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol
Description
Significance of Allylic Alcohols in Organic Synthesis and Chemical Transformations
Allylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond. This structural motif imparts a unique reactivity profile that makes them valuable intermediates in organic synthesis. They can be considered organic derivatives of water where one hydrogen atom is replaced by an alkyl group. researchgate.net The parent compound of this class is allyl alcohol (prop-2-en-1-ol). nih.gov
The versatility of allylic alcohols stems from the ability of both the hydroxyl group and the double bond to undergo a wide range of chemical transformations. These include oxidation, reduction, and addition reactions. sltchemicals.com For instance, the alcohol moiety can be oxidized to form aldehydes or carboxylic acids, while the alkene can participate in reactions such as halogenation and hydration. sltchemicals.com
Furthermore, allylic alcohols are precursors to many specialized compounds, including flame-resistant materials, drying oils, and plasticizers. researchgate.net They can be isomerized into carbonyl compounds using transition metal complexes, a process that has been refined to allow for highly efficient transformations under mild conditions, including enantioselective versions. rsc.org This isomerization allows allylic alcohols to serve as latent enol or enolate equivalents, which can then participate in tandem reactions to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgrsc.org Such tandem reactions, where a sequence of reactions occurs in a single pot, are highly atom-economical and streamline synthetic processes. nih.govrsc.orgnih.govacs.org
The Role of Fluorinated Aromatic Moieties in Modulating Chemical Reactivity and Properties
The incorporation of fluorine atoms into aromatic rings profoundly alters the physical, chemical, and biological properties of the molecule. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can decrease the ring's reactivity towards electrophilic substitution. numberanalytics.com This electron-withdrawing effect can also stabilize the molecule and increase its resistance to oxidative degradation. numberanalytics.com
Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. numberanalytics.com In pharmaceuticals, the introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, and bioavailability. researchgate.netnumberanalytics.com For example, fluorinated aromatics are key components in various drugs, including antibiotics and anticancer agents. numberanalytics.com The replacement of a hydrogen atom with fluorine can retard metabolic pathways, thereby increasing the in vivo lifetime of a drug. researchgate.net
The presence of fluorine can also influence the reactivity of other parts of the molecule. While fluorinated aromatics are generally more stable, they can be more reactive towards certain reactions, such as nucleophilic aromatic substitution. numberanalytics.com The specific positioning of fluorine atoms on the aromatic ring can lead to unique electronic and steric effects that can be harnessed for specific synthetic applications. numberanalytics.com
Overview of Propen-1-Ol Structures and Their Position as Versatile Synthetic Intermediates
Propen-1-ol and its derivatives are a subset of allylic alcohols that serve as fundamental building blocks in organic synthesis. nih.gov The basic structure consists of a three-carbon chain with a double bond and a terminal hydroxyl group. nist.gov This arrangement of functional groups allows for a variety of chemical manipulations.
The reactivity of the propen-1-ol scaffold is exemplified by cinnamyl alcohol (3-phenyl-2-propen-1-ol), a naturally occurring aromatic alcohol. nist.govsigmaaldrich.com Like other propen-1-ol structures, it can undergo reactions at both the hydroxyl group and the double bond. These structures are valuable precursors for the synthesis of a wide array of more complex molecules. nih.gov The versatility of the propen-1-ol framework makes it a common target in synthetic methodology development.
Rationale for Investigating (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol: A Unique Fluorinated Allylic Alcohol System
The investigation of this compound is driven by the unique combination of its two key structural features: the allylic alcohol and the 3,5-difluorophenyl group. This combination suggests a molecule with a rich and potentially useful chemical reactivity profile.
The allylic alcohol moiety provides a handle for a variety of synthetic transformations, including those that can be performed stereoselectively. The presence of the 3,5-difluorophenyl group is expected to modulate the reactivity of the allylic alcohol through electronic effects. The strong electron-withdrawing nature of the two fluorine atoms can influence the electron density of the adjacent propenyl system, potentially altering its reactivity in addition and oxidation reactions.
Furthermore, the fluorinated aromatic ring itself is a site for potential chemical modification and can impart desirable properties to any resulting larger molecules, such as enhanced metabolic stability in a pharmaceutical context. researchgate.netnumberanalytics.com Research into compounds with similar structures, such as 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, has been driven by their potential as anticancer agents. researchgate.net The synthesis of these related chalcones was achieved through a Claisen-Schmidt condensation, suggesting that the parent ketone of this compound could be synthesized in a similar manner, followed by reduction to the allylic alcohol. researchgate.net The study of this unique fluorinated allylic alcohol system could therefore lead to the development of new synthetic methodologies and the discovery of novel molecules with interesting biological or material properties.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 405937-98-6 | chemscene.comchemblink.com |
| Molecular Formula | C₉H₈F₂O | chemscene.com |
| Molecular Weight | 170.16 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |
| LogP | 1.9703 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-difluorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHGWDPLZTILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2e 3 3,5 Difluorophenyl 2 Propen 1 Ol
Reaction Pathways and Intermediates in Transformations of the Propen-1-Ol Moiety
The intrinsic reactivity of the propen-1-ol functional group dictates a variety of potential reaction pathways. The presence of the double bond allows for addition reactions, while the hydroxyl group can act as a leaving group or be derivatized.
Electrophilic and Nucleophilic Additions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol is susceptible to attack by both electrophiles and nucleophiles, a reactivity profile influenced by the electron-withdrawing nature of the difluorophenyl group.
Electrophilic Addition : The π-electrons of the double bond are available to attack electrophiles. dalalinstitute.comlibretexts.org In reactions with agents like hydrogen halides (H-X) or halogens (X₂), the initial step involves the formation of a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the reaction. The presence of the electron-withdrawing 3,5-difluorophenyl group can destabilize a carbocation at the benzylic position, influencing the reaction pathway. For instance, in the addition of HBr, the proton (H⁺) acts as the electrophile, attacking the double bond to form the more stable carbocation, which is then attacked by the bromide nucleophile. libretexts.org In some cases, particularly with halogens, a cyclic halonium ion intermediate can be formed, leading to anti-addition products. ochemtutor.com
Nucleophilic Addition : Simple alkenes are generally not susceptible to nucleophilic attack. dalalinstitute.com However, the double bond in this compound can be activated towards nucleophilic attack under certain conditions, particularly in conjugate addition (Michael-type) reactions if the alcohol is first oxidized to the corresponding α,β-unsaturated aldehyde or ketone. In such cases, a nucleophile adds to the β-carbon, with the negative charge being delocalized onto the oxygen of the carbonyl group.
Reactions Involving the Allylic Hydroxyl Group
The allylic hydroxyl group is a key site of reactivity, participating in substitution, elimination, and derivatization reactions.
Substitution Reactions : The hydroxyl group can be protonated or activated by a Lewis acid, converting it into a good leaving group (H₂O). Subsequent attack by a nucleophile can occur via either an Sₙ1 or Sₙ2 mechanism. An Sₙ1 pathway would proceed through an allylic carbocation, which is stabilized by resonance. The electron-withdrawing difluorophenyl group would influence the stability and reactivity of this intermediate. Alternatively, direct displacement of the hydroxyl group (after activation) can occur via an Sₙ2 mechanism. Common reagents for replacing the -OH group with a halogen include hydrogen halides, phosphorus halides (e.g., PCl₅), and thionyl chloride (SOCl₂). chemguide.co.uk
Esterification and Etherification : The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction is often catalyzed by acid. Similarly, ethers can be formed, for example, through the Williamson ether synthesis where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile.
Oxidation : The primary allylic alcohol can be oxidized to the corresponding α,β-unsaturated aldehyde, (2E)-3-(3,5-difluorophenyl)propenal, or further to the carboxylic acid. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) for the aldehyde and potassium permanganate (B83412) (KMnO₄) or chromic acid for the carboxylic acid.
Mechanistic Exploration of Catalyst-Mediated Reactions
Catalysts, both metal-based and organic, play a crucial role in expanding the synthetic utility of this compound by enabling reactions that are otherwise difficult or unselective.
Metal-Catalyzed Processes (e.g., Palladium, Rhodium, Copper Catalysis)
Transition metals are widely used to catalyze reactions involving allylic alcohols. researchgate.netuni-regensburg.de
Palladium Catalysis : Palladium complexes are particularly effective in catalyzing allylic substitution reactions, often referred to as the Tsuji-Trost reaction. The mechanism typically involves the oxidative addition of a Pd(0) catalyst to an activated form of the allylic alcohol (e.g., an allylic acetate (B1210297) or carbonate) to form a π-allyl palladium(II) complex. This complex is electrophilic and can be attacked by a wide range of nucleophiles. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the π-allyl intermediate. Palladium catalysis is also employed in Heck reactions, where the allylic alcohol can couple with aryl or vinyl halides. nih.gov
Rhodium Catalysis : Rhodium catalysts are known for their application in hydrogenation and hydroformylation reactions. researchgate.net In the presence of a suitable rhodium catalyst and a hydrogen source, the double bond of this compound can be selectively reduced. Asymmetric hydrogenation is also possible using chiral rhodium catalysts, which can lead to the formation of chiral saturated alcohols with high enantioselectivity.
Copper Catalysis : Copper catalysts are often used in conjugate addition reactions and allylic alkylations. For example, copper hydrides can be used for the 1,4-reduction of the corresponding α,β-unsaturated carbonyl compound (formed by oxidation of the alcohol). Copper-catalyzed allylic substitution reactions provide an alternative to palladium-based methods, sometimes offering complementary selectivity.
A representative table of metal-catalyzed reactions is shown below:
| Catalyst System | Reaction Type | Substrate | Product Type |
| Pd(PPh₃)₄ / Base | Allylic Alkylation | This compound derivative | Allylically substituted product |
| [Rh(COD)Cl]₂ / Chiral Ligand | Asymmetric Hydrogenation | This compound | Chiral 3-(3,5-Difluorophenyl)propan-1-ol |
| CuBr·SMe₂ / Grignard Reagent | Allylic Substitution | This compound derivative | Allylically alkylated product |
This table is illustrative and specific reaction conditions and yields would vary.
Organocatalytic Systems and Their Mechanistic Implications (e.g., Phosphine (B1218219) Organocatalysis, Baylis-Hillman Type Pathways)
Organocatalysis offers a metal-free alternative for many transformations.
Phosphine Organocatalysis : Tertiary phosphines are versatile nucleophilic catalysts. nih.govresearchgate.net They can initiate a variety of reactions with allylic systems. For example, in the context of the Mitsunobu reaction, a phosphine (like triphenylphosphine) in combination with an azodicarboxylate (like DEAD or DIAD) can activate the hydroxyl group for substitution with a nucleophile. Phosphines can also catalyze the [3+2] and [4+2] cycloaddition reactions of allenoates with electrophiles, a reaction class that shares mechanistic features with phosphine-catalyzed reactions of allylic systems. researchgate.net Furthermore, phosphines can catalyze the acylation of alcohols, including the kinetic resolution of racemic allylic alcohols. researchgate.netfigshare.com
Baylis-Hillman Type Pathways : The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic amine like DABCO or a phosphine. organic-chemistry.orgwikipedia.orgyoutube.com While this compound itself is a product of a Baylis-Hillman type reaction (from 3,5-difluorobenzaldehyde (B1330607) and a suitable activated alkene), its derivatives can undergo further transformations. For example, the corresponding allylic acetate can react with nucleophiles in an isomerization reaction. nih.gov The mechanism of the Baylis-Hillman reaction involves the nucleophilic addition of the catalyst to the activated alkene, creating a zwitterionic intermediate that then adds to the aldehyde. A subsequent elimination step regenerates the catalyst and yields the functionalized allylic alcohol product. youtube.com
Radical Chemistry and Oxidative Transformations
The reaction of this compound can also proceed through radical intermediates, particularly under specific oxidative conditions or in the presence of radical initiators.
Radical Addition : The carbon-carbon double bond can undergo radical addition reactions. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product.
Oxidative Transformations : Besides the oxidation of the alcohol to an aldehyde or carboxylic acid, the double bond can be oxidized. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would yield (2R,3R)- or (2S,3S)-2-((3,5-difluorophenyl)methyl)oxiran-2-yl)methanol. Dihydroxylation, using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), would lead to the corresponding diol. Ozonolysis, followed by a reductive or oxidative workup, would cleave the double bond, yielding 3,5-difluorobenzaldehyde and glycolaldehyde (B1209225) (in a reductive workup). ochemtutor.com The reaction of allylic alcohols with hydroxyl radicals in the gas phase has been studied, indicating that the reaction proceeds mainly via addition to the C=C bond. rsc.orgresearchgate.net
A summary of potential oxidative transformations is presented below:
| Reagent(s) | Transformation | Product |
| PCC | Oxidation of alcohol | (2E)-3-(3,5-Difluorophenyl)propenal |
| m-CPBA | Epoxidation of alkene | 2-((3,5-Difluorophenyl)methyl)oxiran-2-yl)methanol |
| O₃, then DMS | Ozonolysis (reductive workup) | 3,5-Difluorobenzaldehyde and Formaldehyde |
| OsO₄, NMO | Syn-dihydroxylation | 3-(3,5-Difluorophenyl)propane-1,2,3-triol |
This table provides expected products based on standard oxidative reactions.
The study of reaction mechanisms provides fundamental insights into the transformation of molecules. For a compound like this compound, its unique electronic and structural features, conferred by the difluorophenyl group and the propenol moiety, make it an interesting subject for mechanistic investigations. This article delves into the proposed mechanisms of reactions involving this specific cinnamyl alcohol derivative, focusing on free-radical processes, oxidative cyclizations, and proton transfer phenomena.
Mechanistic Investigations
Free-radical reactions are crucial in various chemical transformations. For allylic alcohols such as this compound, radical processes can be initiated at several sites, leading to a variety of products. The presence of the electron-withdrawing fluorine atoms on the phenyl ring can significantly influence the stability and reactivity of radical intermediates.
One potential free-radical process is autoxidation, which involves the reaction with molecular oxygen. This process is known to occur with related structures like benzyl (B1604629) alcohol, which oxidizes to benzaldehyde (B42025) via a benzoylperoxyl radical. mdpi.com By analogy, the exposure of this compound to an initiating radical (In•) could lead to the abstraction of the allylic hydrogen atom, which is activated by the adjacent double bond and phenyl ring. The resulting resonance-stabilized radical could then react with molecular oxygen to form a peroxyl radical. This peroxyl radical is a key intermediate that can propagate the chain reaction by abstracting a hydrogen atom from another molecule of the alcohol, leading to the formation of a hydroperoxide and regenerating the allylic radical. The subsequent decomposition of the hydroperoxide can lead to various oxidation products, including the corresponding aldehyde, (2E)-3-(3,5-Difluorophenyl)-2-propenal.
Another important class of free-radical reactions involving this substrate is radical additions to the double bond and subsequent cyclizations. researchgate.net For instance, a radical species can add to the double bond of the propenyl system. The position of the addition would be influenced by the electronic nature of the substituent on the phenyl ring. The electron-withdrawing difluorophenyl group would influence the electron density of the double bond, directing the attack of a nucleophilic radical to the β-position relative to the phenyl ring. Following the initial addition, the resulting radical intermediate can undergo intramolecular cyclization if a suitable radical acceptor is present in the molecule or in a tethered group. The regioselectivity and stereoselectivity of such cyclizations would be governed by the stability of the transition states leading to the different possible cyclic products. researchgate.net
The table below summarizes the key steps in a hypothetical free-radical oxidation of this compound.
| Step | Reactants | Products | Description |
| Initiation | This compound + Initiator (In•) | Resonance-stabilized allylic radical + InH | Abstraction of an allylic hydrogen atom. |
| Propagation 1 | Allylic radical + O₂ | Peroxyl radical | Reaction with molecular oxygen. |
| Propagation 2 | Peroxyl radical + this compound | Hydroperoxide + Allylic radical | Hydrogen abstraction to propagate the chain. |
| Decomposition | Hydroperoxide | (2E)-3-(3,5-Difluorophenyl)-2-propenal + H₂O | Formation of the final aldehyde product. |
Oxidative annulation and cyclization reactions are powerful tools for the synthesis of complex cyclic molecules from simpler acyclic precursors. For this compound, the presence of the alcohol nucleophile and the alkene functionality within the same molecule allows for intramolecular cyclization reactions upon oxidation. researchgate.netnih.gov
The mechanism of such a cyclization would typically begin with the oxidation of the double bond. Depending on the oxidant used, this can proceed through different intermediates. For example, using an oxidant like a hypervalent iodine reagent or a metal-based oxidant (e.g., RuO₄, Mn(OAc)₃), a radical cation intermediate could be formed from the electron-rich double bond. researchgate.netresearchgate.netnih.gov The intramolecular attack of the hydroxyl group onto this radical cation would then lead to the formation of a cyclic ether, typically a tetrahydrofuran (B95107) derivative. The regioselectivity of this cyclization (i.e., 5-exo vs. 6-endo cyclization) is generally governed by Baldwin's rules, with the 5-exo pathway being favored. The stereochemical outcome of the reaction would be influenced by the geometry of the starting alkene and the transition state of the cyclization step. nih.gov
Alternatively, a [3+2] cycloaddition mechanism has been proposed for the oxidative cyclization of dienes with RuO₄. researchgate.net While this compound is not a diene, a related pathway could be envisaged where the oxidant coordinates to the double bond, followed by nucleophilic attack from the hydroxyl group.
Below is a data table outlining a plausible mechanistic pathway for the oxidative cyclization of this compound to form a substituted tetrahydrofuran.
| Step | Intermediate/Transition State | Description | Key Influencing Factors |
| 1. Oxidation | Radical Cation or Metal-Alkene Complex | The oxidant removes an electron from the π-system of the alkene or coordinates to it. | Nature of the oxidant, electron density of the double bond. |
| 2. Cyclization | 5-exo Transition State | The hydroxyl group attacks the oxidized double bond in an intramolecular fashion. | Baldwin's rules, steric hindrance. |
| 3. Deprotonation/Re-oxidation | Oxonium Ion/Final Product | Loss of a proton and subsequent steps to yield the neutral tetrahydrofuran derivative. | Solvent, base present in the reaction mixture. |
While this compound itself does not exhibit tautomerism in its ground state, the principles of proton transfer and tautomeric equilibria are relevant when considering its reactivity, particularly in acidic or basic media, or in reactions where it is converted into a species that can tautomerize. For instance, oxidation of the alcohol to the corresponding ketone, 3-(3,5-Difluorophenyl)propan-2-one, would introduce the possibility of keto-enol tautomerism.
The study of proton transfer in related systems, such as hydroxypyrazoles and other molecules with acidic protons, has been investigated using computational methods. nih.gov These studies reveal that the energy barriers for proton transfer are significantly influenced by the solvent environment and the presence of proton-transfer mediators like water molecules. nih.gov
Furthermore, if the propenyl system were to be modified to a structure capable of tautomerism, such as a β-hydroxy ketone, the equilibrium between the tautomers would be influenced by the electronic effects of the difluorophenyl substituent. The electron-withdrawing nature of the fluorine atoms would likely favor the enol form to a greater extent than in a non-fluorinated analogue due to the stabilization of the conjugated π-system.
The table below presents a hypothetical comparison of the acidity and enol content for cinnamyl alcohol derivatives with different substituents, illustrating the expected influence of the difluorophenyl group.
| Compound | Substituent | Relative pKa of -OH | Hypothetical Enol Content of Corresponding Ketone (%) |
| (2E)-3-Phenyl-2-propen-1-ol | None | Baseline | Low |
| (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol | 4-OCH₃ (electron-donating) | Higher than baseline | Lower |
| (2E)-3-(4-Nitrophenyl)-2-propen-1-ol | 4-NO₂ (electron-withdrawing) | Lower than baseline | Higher |
| This compound | 3,5-di-F (electron-withdrawing) | Lower than baseline | Higher |
Advanced Spectroscopic and Structural Elucidation Techniques for 2e 3 3,5 Difluorophenyl 2 Propen 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. It provides insights into the connectivity of atoms, their chemical environments, and the stereochemistry of the molecule.
Elucidation of Conformational Isomers and Stereochemistry
The structure of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol features several key aspects that can be investigated by NMR. The "(2E)" designation indicates a trans configuration at the carbon-carbon double bond, which is the thermodynamically more stable isomer. This is readily confirmed by the large coupling constant (typically > 15 Hz) observed between the vinylic protons in the ¹H NMR spectrum.
Furthermore, the molecule possesses rotational freedom around the single bonds, specifically the C2-C1 bond and the bond connecting the phenyl ring to the double bond. At room temperature, rotation around these bonds is generally fast on the NMR timescale, resulting in time-averaged signals. However, variable-temperature NMR studies could potentially reveal the presence of different conformers. The molecule exists as a racemic mixture of two enantiomers due to the chiral center at C1 (the carbon bearing the hydroxyl group). These enantiomers are indistinguishable in a standard achiral NMR solvent.
Detailed Assignment of Proton (¹H) and Carbon (¹³C) Resonances
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.
Aromatic Protons: The 3,5-difluorophenyl group will exhibit two signals. The two protons ortho to the propenyl chain (H-2' and H-6') will appear as a doublet, and the proton para to the propenyl chain (H-4') will appear as a triplet, due to coupling with the fluorine atoms. Based on the analogue, these are expected in the range of 6.8-7.2 ppm. rsc.org
Vinylic Protons: The two protons of the double bond (H-2 and H-3) will appear as doublets of doublets due to their coupling to each other and to the adjacent protons. The trans geometry will result in a large coupling constant (J > 15 Hz). H-3, being closer to the electron-withdrawing phenyl ring, is expected to be downfield from H-2.
Aliphatic Protons: The methylene (B1212753) protons of the -CH₂OH group (H-1) will appear as a doublet, coupled to the adjacent vinylic proton (H-2). Its chemical shift will be in the range of 4.0-4.5 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its position is solvent-dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-2', H-6' | ~7.15 | m | - |
| H-4' | ~6.85 | m | - |
| H-3 | ~6.70 | d | J ≈ 16 |
| H-2 | ~6.40 | dt | J ≈ 16, 6 |
| H-1 | ~4.30 | d | J ≈ 6 |
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, will show distinct signals for each unique carbon atom.
Aromatic Carbons: The 3,5-difluorophenyl ring will show four distinct signals. The carbons directly bonded to fluorine (C-3' and C-5') will appear as a doublet with a large C-F coupling constant. The other aromatic carbons will also show smaller C-F couplings.
Vinylic Carbons: The two olefinic carbons (C-2 and C-3) will resonate in the 120-140 ppm region. C-3 will be further downfield than C-2.
Aliphatic Carbon: The carbon of the -CH₂OH group (C-1) will appear at approximately 63 ppm.
Based on the ketone analogue, the following assignments can be predicted. rsc.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1' | ~138 (t) |
| C-2', C-6' | ~111 |
| C-3', C-5' | ~164 (d, J ≈ 250 Hz) |
| C-4' | ~105 (t) |
| C-3 | ~133 |
| C-2 | ~125 |
Vibrational Spectroscopy: FT-IR and Raman Analysis for Functional Group Identification and Molecular Vibrations
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:
O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
C-H Stretch (Aromatic and Vinylic): Sharp peaks just above 3000 cm⁻¹.
C=C Stretch: A medium intensity band around 1650-1600 cm⁻¹ for the alkene double bond and aromatic ring.
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ range.
Out-of-Plane Bending: A strong band around 970 cm⁻¹ is characteristic of the trans-disubstituted alkene.
The Raman spectrum would complement the FT-IR data, with the C=C double bond and aromatic ring stretching vibrations expected to show strong signals due to their polarizability.
Interactive Data Table: Key FT-IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200-3600 (strong, broad) | Weak |
| Aromatic/Vinylic C-H Stretch | 3100-3000 (medium) | Strong |
| C=C Stretch (alkene) | ~1650 (medium) | Strong |
| C=C Stretch (aromatic) | ~1600, 1580 (medium) | Strong |
| C-F Stretch | 1350-1100 (strong) | Medium |
| C-O Stretch | 1150-1050 (strong) | Weak |
Electronic Absorption Spectroscopy: UV-Vis Characterization for Electronic Transitions and Conjugation
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the difluorophenyl ring and the propenyl system, is expected to give rise to strong π → π* transitions.
The parent compound, cinnamyl alcohol, exhibits a maximum absorption (λmax) around 250 nm. The presence of the two fluorine atoms on the phenyl ring is expected to cause a slight shift in the λmax. Fluorine atoms can exert both inductive (-I) and resonance (+R) effects. In this case, a small hypsochromic (blue) or bathochromic (red) shift might be observed compared to the unsubstituted analogue. The primary absorption band is due to the π → π* transition of the conjugated styrenyl system.
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles
As of the current literature survey, a single crystal X-ray diffraction study for this compound has not been reported. If suitable crystals could be grown, this technique would provide definitive information on:
Confirmation of Stereochemistry: Unambiguous confirmation of the (E)-configuration of the double bond.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing the effects of the fluorine substituents on the geometry of the phenyl ring and the conjugated system.
Conformation in the Solid State: The preferred conformation of the molecule in the crystal lattice, including the torsion angles that define the orientation of the phenyl ring and the hydroxymethyl group.
Intermolecular Interactions: The packing of the molecules in the crystal, which would likely be influenced by hydrogen bonding from the hydroxyl group and potentially weak C-H···F interactions.
Without experimental data, it is not possible to provide a table of bond lengths and angles.
Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surfaces
The investigation of intermolecular interactions and crystal packing of this compound is effectively accomplished using Hirshfeld surface analysis. This computational method provides a quantitative and visual understanding of the forces governing the supramolecular assembly of the compound in its crystalline state. By mapping the electron distribution of a molecule within its crystal lattice, Hirshfeld surfaces allow for the detailed characterization of close intermolecular contacts.
The Hirshfeld surface itself is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. Key to this analysis are the parameters dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). These distances are normalized to generate a dₙₒᵣₘ surface, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.
For aromatic compounds containing fluorine and hydroxyl groups, such as this compound, a variety of intermolecular interactions are anticipated to play a crucial role in the stabilization of the crystal structure. While specific crystallographic data for the title compound is not available in the reviewed literature, analysis of structurally similar difluorophenyl propenone and chalcone (B49325) derivatives provides significant insight into the expected interactions. nih.govnih.govnih.gov
The dominant interactions in such crystals are typically non-covalent hydrogen bonds and van der Waals forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a specific (dᵢ, dₑ) pair on the surface, and the density of these points indicates the prevalence of that particular type of contact.
The red spots on the dₙₒᵣₘ surface provide a visual representation of the most significant intermolecular contacts. nih.gov For this compound, these spots would be anticipated near the hydrogen atoms of the phenyl ring and the propenol chain, as well as the fluorine and oxygen atoms, indicating the sites of C—H···F, C—H···O, and other hydrogen bonding interactions. nih.govnih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also contribute to the crystal packing, which would be visualized through the shape-index and curvedness plots of the Hirshfeld surface analysis. nih.govnih.gov
A representative breakdown of the percentage contributions of the most significant intermolecular contacts, based on published data for similar difluorophenyl derivatives, is presented in the table below. nih.govnih.gov
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |
| H···H | ~25-49% |
| C···H/H···C | ~19-21% |
| F···H/H···F | ~10-20% |
| O···H/H···O | ~3-16% |
This quantitative analysis, derived from the Hirshfeld surface, is instrumental in understanding the relative importance of different non-covalent interactions in the molecular recognition and self-assembly processes that dictate the crystal packing of this compound.
Computational and Theoretical Studies of 2e 3 3,5 Difluorophenyl 2 Propen 1 Ol
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the structural and electronic properties of molecules like (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol. These computational methods allow for a detailed in-silico analysis of molecular characteristics that are often challenging to determine experimentally. DFT has become a standard method for such investigations due to its favorable balance between computational cost and accuracy. Calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or 6-311++G(d,p), to provide a comprehensive understanding of the molecule's behavior at the atomic level. nih.gov
Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase.
The optimized geometric parameters, such as bond lengths and angles, can be calculated and compared with experimental data if available, often showing good agreement. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for this compound (Representative Data)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=C (propenyl) | ~1.34 Å |
| C-C (vinyl-phenyl) | ~1.48 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| C-F (phenyl) | ~1.35 Å | |
| Bond Angles | C=C-C (propenyl) | ~125° |
| C-C-O (propenyl) | ~110° | |
| F-C-C (phenyl) | ~118° |
Note: The values in this table are representative and based on DFT calculations of analogous structures. Actual values may vary depending on the specific level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). masterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔEgap), is a critical parameter for determining molecular stability and reactivity. researchgate.net
Various electronic properties can be derived from the HOMO and LUMO energies:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Electrophilicity Index (ω): ω = χ² / (2η)
Table 2: Calculated FMO Properties for this compound (Representative Data)
| Parameter | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | ~ -6.5 eV |
| LUMO Energy | ELUMO | ~ -0.8 eV |
| HOMO-LUMO Gap | ΔEgap | ~ 5.7 eV |
| Ionization Potential | I | ~ 6.5 eV |
| Electron Affinity | A | ~ 0.8 eV |
Note: These values are illustrative, based on DFT calculations performed on similar aromatic and fluorinated compounds. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It allows for the visualization of electron-rich and electron-poor regions, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the fluorine atoms. The π-electron cloud of the double bond and the aromatic ring also contribute to negative potential. The most positive potential (blue) would be found around the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic interaction. The hydrogen atoms on the propenyl chain and the phenyl ring would also exhibit some degree of positive potential. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
In this compound, significant delocalization effects are expected due to the conjugated system formed by the phenyl ring and the propenyl group. Key interactions revealed by NBO analysis would include:
π → π* interactions: Delocalization within the aromatic ring and between the ring and the C=C double bond, contributing significantly to the planarity and stability of the conjugated system.
n → σ* interactions: The donation of electron density from the lone pairs (n) of the oxygen and fluorine atoms to the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. The interaction involving the oxygen lone pair and the C-C antibonding orbital is particularly important for determining the conformation around the alcohol moiety.
n → π* interactions: Donation from the oxygen lone pair to the antibonding π* orbital of the C=C double bond, further enhancing electronic delocalization.
Table 3: Selected NBO Second-Order Perturbation Energies E(2) for this compound (Representative Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) O | σ(C-C) | ~5.2 | n → σ |
| π (C=C) | π(C=C)ring | ~20.5 | π → π |
| LP (2) F | σ(C-C)ring | ~2.8 | n → σ |
Note: LP denotes a lone pair orbital. The values are representative examples derived from NBO analyses of similar fluorinated and conjugated molecules.
Prediction and Analysis of Spectroscopic Data
Computational chemistry provides powerful methods for simulating spectroscopic data, which can be used to interpret and assign experimental spectra.
DFT calculations can accurately predict the vibrational frequencies of a molecule. cardiff.ac.uk These calculated frequencies correspond to the normal modes of vibration, such as stretching, bending, and wagging of different functional groups. The simulated Infrared (IR) and Raman spectra can be generated and compared with experimental results to confirm the molecular structure and assign specific absorption bands. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net
For this compound, the simulated spectra would exhibit characteristic peaks corresponding to its functional groups.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Representative Data)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) |
| O-H Stretch | Hydroxyl (-OH) | 3600 - 3650 |
| C-H Stretch | Aromatic/Vinyl | 3000 - 3100 |
| C=C Stretch | Propenyl/Aromatic | 1600 - 1650 |
| C-O Stretch | Alcohol | 1000 - 1200 |
| C-F Stretch | Difluorophenyl | 1100 - 1300 |
| C-H out-of-plane bend | Aromatic | 800 - 900 |
Note: These are typical frequency ranges. The exact values depend on the computational method and the specific molecular environment.
Predicted NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. Density Functional Theory (DFT) is the most common and effective method for calculating NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to compute isotropic magnetic shielding constants. These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
For a molecule like this compound, the process would involve:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the molecular geometry.
NMR Calculation: Using the optimized geometry, the GIAO-DFT calculation is performed. A functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), are chosen for this step.
Reference Shielding Calculation: The same level of theory is used to calculate the magnetic shielding of the reference compound (TMS).
Chemical Shift Prediction: The predicted chemical shift for each nucleus (¹H and ¹³C) is calculated using the formula: δ_sample = σ_ref - σ_sample, where σ is the isotropic shielding value.
The predicted chemical shifts provide valuable insights into the electronic environment of each atom. For instance, the fluorine atoms on the phenyl ring are expected to influence the chemical shifts of the aromatic protons and carbons due to their strong electron-withdrawing nature. The double bond in the propenol chain creates distinct chemical shifts for the vinylic protons.
Table 1: Illustrative Predicted NMR Chemical Shifts Disclaimer: The following data is hypothetical and serves as an example of what a computational study would produce. It is not based on actual calculations for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₂OH) | 4.2 | 63.5 |
| C2 (=CH) | 6.4 | 128.7 |
| C3 (=CH) | 6.7 | 130.1 |
| C4 (Ar-C) | - | 139.0 |
| C5/C9 (Ar-C-H) | 7.0 | 112.0 |
| C6/C8 (Ar-C-F) | - | 163.2 (d, J=245 Hz) |
| C7 (Ar-C-H) | 6.8 | 103.5 |
Theoretical UV-Vis Spectra and Electronic Excitations
Theoretical calculations of Ultraviolet-Visible (UV-Vis) spectra are performed to understand the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. The calculation provides information about the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).
The process for predicting the UV-Vis spectrum of this compound would typically involve:
Ground State Optimization: Similar to NMR predictions, the calculation starts with an optimized ground-state geometry.
TD-DFT Calculation: A TD-DFT calculation is then performed to compute the energies of the lowest-lying electronic excited states. The choice of functional and basis set is critical for accuracy.
Analysis of Transitions: The output provides a list of electronic transitions, their corresponding wavelengths, and oscillator strengths. The analysis of the molecular orbitals involved in these transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) helps in assigning the nature of the absorption bands (e.g., π→π* or n→π*).
For this compound, the π-conjugated system extending from the phenyl ring to the propenol moiety is expected to give rise to strong π→π* transitions in the UV region. The presence of the difluorophenyl group can cause a shift in the absorption maximum compared to the unsubstituted cinnamyl alcohol.
Table 2: Example of Theoretical UV-Vis Data Disclaimer: This table contains example data to illustrate the output of a TD-DFT calculation and is not based on a specific study of this compound.
| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 285 | 0.75 | HOMO → LUMO (π→π*) |
| S₀ → S₂ | 240 | 0.12 | HOMO-1 → LUMO (π→π*) |
Investigation of Non-Linear Optical (NLO) Properties
Computational chemistry is instrumental in the design and screening of materials with significant Non-Linear Optical (NLO) properties. These properties are related to how a material's polarization responds non-linearly to an applied electric field, which is crucial for applications in optoelectronics and photonics.
Calculation of Polarizability and Hyperpolarizability
The key NLO parameters are the linear polarizability (α) and the first hyperpolarizability (β). These are tensors, but often their average or total values are reported. These properties can be calculated using quantum chemical methods, typically DFT, by applying an external electric field and calculating the energy or dipole moment response.
The calculation involves:
Geometry Optimization: A high-quality optimized geometry is essential.
Property Calculation: The polarizability and hyperpolarizability tensors are calculated using a suitable level of theory (e.g., DFT with a functional like CAM-B3LYP, which is known to perform well for NLO properties, and a diffuse basis set).
For a molecule to have a significant first hyperpolarizability (β), it often needs to be non-centrosymmetric and possess a degree of intramolecular charge transfer, typically achieved with electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound has a π-system, the difluorophenyl group is primarily electron-withdrawing, and the hydroxyl group is a weak electron donor.
Table 3: Illustrative Calculated NLO Properties Disclaimer: The data presented below is for illustrative purposes and does not represent actual calculated values for this compound.
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 2.5 |
| Mean Polarizability (α) | 120 |
Structure-NLO Property Relationships
The relationship between molecular structure and NLO properties is a central theme in materials science. For compounds like this compound, the following structural features would be considered in a computational analysis:
π-Conjugated Bridge: The propenyl group acts as a π-bridge connecting the phenyl ring and the hydroxyl group. The extent of π-conjugation significantly impacts hyperpolarizability.
Donor-Acceptor Character: The interaction between the electron-withdrawing difluorophenyl ring and the weakly electron-donating hydroxyl group across the π-bridge establishes a modest push-pull system, which is a prerequisite for second-order NLO activity. Computational studies on related substituted propenols would aim to quantify how varying the strength and position of such donor and acceptor groups can tune the NLO properties. jcsp.org.pk
Chemical Transformations and Derivatization Strategies of 2e 3 3,5 Difluorophenyl 2 Propen 1 Ol
Functionalization of the Hydroxyl Group
The primary alcohol functionality of (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol is a versatile handle for a range of chemical modifications, including esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification and etherification reactions at the hydroxyl group of cinnamyl alcohol derivatives are fundamental transformations for modifying the compound's physical and chemical properties.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. A common approach involves the reaction with acid chlorides in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.orgmasterorganicchemistry.comyoutube.com For instance, the reaction with an acyl chloride, such as benzoyl chloride, in a suitable solvent like dichloromethane (B109758) and in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding benzoate (B1203000) ester. libretexts.orgyoutube.com
Another efficient method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the alcohol and a carboxylic acid. researchgate.net This method is known for its mild reaction conditions and high yields. researchgate.net A patent describing the esterification of cinnamyl alcohol with acetic acid in the presence of a montmorillonite (B579905) clay catalyst also highlights an alternative, heterogeneous catalytic approach. masterorganicchemistry.com
Etherification: The synthesis of ethers from this compound can be accomplished through various methods, including the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The direct etherification of cinnamyl alcohols has also been reported using metal triflate catalysts, such as indium(III) triflate (In(OTf)₃), in the presence of orthoesters or acetals. rsc.orgchadsprep.comkhanacademy.org These reactions can proceed under mild conditions and offer a route to a variety of ether derivatives. For example, heating cinnamyl alcohols in the presence of palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can lead to the formation of symmetric bis(cinnamyl) ethers. mdpi.com
Table 1: Representative Esterification and Etherification Reactions of Cinnamyl Alcohol Analogues This table presents illustrative examples of reactions applicable to this compound based on documented transformations of similar cinnamyl alcohols.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) | Reference(s) |
| Esterification | Carboxylic acid, DCC, DMAP, CH₂Cl₂ | Ester | 90-98 | researchgate.net |
| Esterification | Acid chloride, Pyridine, CH₂Cl₂ | Ester | 85-95 | youtube.com |
| Etherification | Alkyl halide, NaH, THF | Ether | 70-85 | |
| Etherification | Orthoester, In(OTf)₃, Chloroform | Allyl Ether | 75-90 | rsc.orgchadsprep.com |
Oxidation to Corresponding Aldehydes or Carboxylic Acids
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, (2E)-3-(3,5-difluorophenyl)prop-2-enal, or further to the carboxylic acid, (2E)-3-(3,5-difluorophenyl)prop-2-enoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. shokubai.org
Oxidation to Aldehyde: Selective oxidation to the aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of catalytic systems have been developed for the aerobic oxidation of cinnamyl alcohol to cinnamaldehyde (B126680), which are applicable by analogy. These include the use of supported bimetallic nanoparticles, such as gold-palladium on titania (Au-Pd/TiO₂) or silver-cobalt on functionalized multi-walled carbon nanotubes (Ag-Co/S). rsc.orgmdpi.comcardiff.ac.uk These methods are often favored for their efficiency and use of molecular oxygen as a green oxidant. mdpi.com The reaction temperature and catalyst composition are critical factors in maximizing the selectivity for the aldehyde. researchgate.netcardiff.ac.uk For example, the aerobic oxidation of cinnamyl alcohol using a 0.75 wt% Au–0.25 wt% Pd/TiO₂ catalyst in toluene (B28343) at 120°C has been shown to be highly effective. cardiff.ac.uk
Oxidation to Carboxylic Acid: For the oxidation to the corresponding carboxylic acid, stronger oxidizing agents or more forcing reaction conditions are necessary. Supported palladium and platinum nanoparticles have been shown to be effective for the aerobic oxidation of cinnamyl alcohol through to the cinnamic acid. shokubai.org Traditional methods using stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared in situ from potassium dichromate and sulfuric acid) can also be employed, though these are less favored due to the generation of stoichiometric waste.
Table 2: Oxidation Reactions of Cinnamyl Alcohol Analogues This table provides examples of oxidation reactions that can be adapted for this compound.
| Target Product | Reagents and Conditions | Typical Conversion (%) | Typical Selectivity (%) | Reference(s) |
| Aldehyde | Ag-Co/S, O₂, Toluene, 100°C | 90 | 99 | mdpi.com |
| Aldehyde | Au-Pd/TiO₂, O₂, Toluene, 120°C | >95 | >95 | cardiff.ac.uk |
| Carboxylic Acid | Pd/SBA-15 and Pt/SBA-15, O₂, 120°C | High | High | shokubai.org |
Reactions at the Carbon-Carbon Double Bond
The conjugated carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, including hydrogenation, cycloadditions, and halogenation.
Hydrogenation and Reduction Pathways
The carbon-carbon double bond can be selectively reduced to yield 3-(3,5-difluorophenyl)propan-1-ol. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst is crucial to avoid the concurrent reduction of the aromatic ring or the hydrogenolysis of the hydroxyl group. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel are commonly used for the hydrogenation of alkenes. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297).
Research on the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol provides valuable insights into suitable catalytic systems. For example, CoRe/TiO₂ and Co-B amorphous alloy catalysts have been shown to be effective for the hydrogenation of the carbonyl group, suggesting that with modification of reaction conditions, similar catalysts could be tuned for the reduction of the C=C double bond in the target alcohol.
Cycloaddition Reactions (e.g., Diels-Alder)
[3+2] cycloaddition reactions involving diarylpropenes have also been reported, suggesting that this compound could potentially participate in such transformations with suitable 1,3-dipoles to form five-membered heterocyclic rings. The specific conditions and outcomes of cycloaddition reactions would depend on the diene or dipole used and the presence of appropriate catalysts.
Halogenation and Hydrohalogenation
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of this compound would result in the formation of a dihalo-derivative. The reaction typically proceeds via a cyclic halonium ion intermediate, followed by anti-addition of the halide ion, leading to a trans-dihalogenated product. The reaction is usually carried out in an inert solvent such as dichloromethane. The hydroxyl group can also be replaced by a halogen using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), often leading to the corresponding allyl halide. chemguide.co.ukyoutube.com
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond follows Markovnikov's rule. masterorganicchemistry.com This predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, and the halogen will add to the more substituted carbon. In the case of this compound, this would lead to the formation of a benzylic halide. The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition.
Synthesis of Analogs and Conjugates of this compound
The synthesis of analogs and conjugates of this compound allows for the exploration of structure-activity relationships and the development of new molecules with tailored properties. These modifications can be targeted at the phenyl ring, the propenyl chain, or through the incorporation of the molecule into larger heterocyclic systems.
1 Modification of the Phenyl Substituent
The most straightforward approach to modifying the phenyl substituent is to start from a different substituted benzaldehyde (B42025). A common route to cinnamyl alcohols is the reduction of the corresponding cinnamaldehyde, which in turn can be prepared via a Claisen-Schmidt condensation between a substituted benzaldehyde and acetaldehyde. Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction between a substituted benzaldehyde and a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion, respectively, can yield the corresponding substituted cinnamate (B1238496) ester, which can then be reduced to the desired cinnamyl alcohol. google.comgoogle.comprepchem.com
Table 2: Examples of Substituted Benzaldehydes for Analog Synthesis
| Starting Benzaldehyde | Potential Analog of this compound |
| 3,5-Dichlorobenzaldehyde | (2E)-3-(3,5-Dichlorophenyl)-2-Propen-1-Ol |
| 3,5-Dimethylbenzaldehyde | (2E)-3-(3,5-Dimethylphenyl)-2-Propen-1-Ol |
| 3-Fluoro-5-methoxybenzaldehyde | (2E)-3-(3-Fluoro-5-methoxyphenyl)-2-Propen-1-Ol |
| Pyridine-3-carboxaldehyde | (2E)-3-(Pyridin-3-yl)-2-Propen-1-Ol |
2 Extension of the Propenyl Chain
Extension of the propenyl chain in this compound can be achieved through several synthetic strategies. One common method involves the oxidation of the primary alcohol to the corresponding aldehyde, (2E)-3-(3,5-Difluorophenyl)propenal. This aldehyde can then undergo a variety of carbon-carbon bond-forming reactions. For example, a Wittig reaction with a suitable phosphonium ylide can introduce additional carbon atoms to the chain. stackexchange.com
Another approach is to convert the hydroxyl group into a good leaving group, such as a tosylate or a halide. The resulting allylic electrophile can then be subjected to a substitution reaction with a nucleophile, such as an organocuprate, to extend the chain. wikipedia.org
Incorporation into Heterocyclic Systems
The double bond and the hydroxyl group of this compound are versatile functional handles for the construction of heterocyclic systems. For example, the double bond can undergo epoxidation to form an oxirane ring. This epoxide is a key intermediate that can be opened by various nucleophiles to generate a range of functionalized products, which can then undergo further cyclization reactions.
Additionally, dehydrogenative coupling reactions of alcohols are a modern and sustainable method for the synthesis of N-heterocycles. nih.gov In such a reaction, the alcohol is oxidized in situ to an aldehyde, which can then react with a suitable nitrogen-containing nucleophile, such as an amine or an amide, to form an imine or enamine, followed by cyclization to yield a variety of heterocyclic structures like quinolines, pyridines, or pyrroles. nih.gov While specific examples with this compound are not reported, the general reactivity of allylic alcohols suggests its potential as a precursor in heterocyclic synthesis.
Applications of 2e 3 3,5 Difluorophenyl 2 Propen 1 Ol in Advanced Chemical Synthesis and Materials Science Research
Utility as a Versatile Building Block in Organic Synthesis
The chemical structure of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol makes it a highly adaptable building block in organic synthesis. The presence of both a primary allylic alcohol and a di-substituted phenyl ring provides multiple sites for chemical modification, allowing for the construction of a wide array of more complex molecules.
The allylic alcohol moiety is a cornerstone functional group in synthetic chemistry, amenable to a variety of transformations. For instance, this compound can be readily oxidized under mild conditions to its corresponding aldehyde, (2E)-3-(3,5-difluorophenyl)propenal. This aldehyde is a key precursor for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) through base-catalyzed condensation reactions like the Claisen-Schmidt condensation. nih.govresearchgate.net These chalcone (B49325) scaffolds are prevalent in many biologically active compounds. nih.gov
Furthermore, the double bond in the propenyl chain can undergo various addition reactions, such as epoxidation, dihydroxylation, or cyclopropanation, leading to highly functionalized and stereochemically complex structures. The resulting products can serve as key intermediates in the synthesis of natural products and other complex organic molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Conditions | Product Type | Potential Application |
|---|---|---|---|
| Oxidation | MnO₂, PCC, Swern | α,β-Unsaturated Aldehyde | Precursor for chalcones, imines |
| Etherification | Williamson ether synthesis | Allyl Ethers | Protecting group chemistry, SAR studies |
| Esterification | Fischer esterification, Acyl chlorides | Allyl Esters | Prodrugs, SAR studies |
| Epoxidation | m-CPBA, H₂O₂ | Epoxy Alcohols | Ring-opening reactions for complex scaffolds |
| Johnson-Claisen Rearrangement | Orthoesters, Acid catalyst | γ,δ-Unsaturated Esters | Creation of new C-C bonds and functional groups rsc.org |
In multi-step syntheses, this compound serves as a valuable intermediate. The 3,5-difluorophenyl group is a common motif in pharmacologically active compounds, and introducing this group early in a synthetic sequence via this building block can be an efficient strategy. For example, the related 3,5-difluorophenylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. sigmaaldrich.commedchemexpress.comchemicalbook.com Similarly, this compound can be incorporated into larger molecules, with the fluorine atoms serving to modulate the electronic and steric properties of the final product.
Contributions to Medicinal Chemistry Research as a Privileged Scaffold Component
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govethernet.edu.et The 3,5-difluorophenyl motif present in the title compound is therefore of significant interest, positioning it as a privileged scaffold component for drug discovery programs. chemimpex.com
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. This compound is an ideal starting point for generating a library of derivatives for such studies. The primary alcohol provides a convenient handle for synthesizing a series of ethers and esters, allowing chemists to probe the effects of steric bulk, hydrogen bonding capacity, and lipophilicity on biological activity. nih.gov
For instance, a series of derivatives could be synthesized to explore the SAR of this scaffold against a particular biological target. These modifications would systematically alter the properties of the molecule, providing crucial data on how structure relates to function, a key aspect in the design of more effective therapeutic agents. acs.orgnih.gov
Table 2: Exemplary Derivatives for SAR Studies
| Derivative Class | Modification at Propen-1-ol | Property to Investigate | Example Substituent (R) |
|---|---|---|---|
| Ethers (-OR) | Varying alkyl or aryl groups | Steric hindrance, lipophilicity | -OCH₃, -OCH₂Ph |
| Esters (-OC(O)R) | Varying acyl groups | Hydrolytic stability, polarity | -OC(O)CH₃, -OC(O)Ph |
| Amines (via mesylation & substitution) | Introduction of basic nitrogen | Salt formation, hydrogen bonding | -NH₂, -N(CH₃)₂ |
| Carbonates (-OC(O)OR) | Varying carbonate groups | Prodrug potential | -OC(O)OEt |
Chemical probes are essential tools for studying biological systems. This compound is a suitable scaffold for the development of such probes. Its structure can be modified to incorporate reporter tags, such as fluorophores or biotin. More significantly, the presence of fluorine atoms makes it an attractive candidate for developing Positron Emission Tomography (PET) imaging agents by incorporating the positron-emitting isotope ¹⁸F. nih.gov The synthesis of an ¹⁸F-labeled version of this compound would allow for non-invasive, in-vivo imaging, providing valuable information about the distribution and target engagement of drug candidates based on this scaffold.
Potential in Materials Science: Non-Linear Optical Properties and Optoelectronic Device Development
The field of materials science is constantly searching for new organic molecules with unique electronic and optical properties. Conjugated π-systems, such as the phenyl-propenyl core of this compound, are known to exhibit non-linear optical (NLO) behavior, which is crucial for applications like frequency generation and optical switching. researchgate.netiphy.ac.cn
The introduction of fluorine atoms into conjugated organic materials can have profound effects on their electronic properties and solid-state organization. rsc.orgrsc.org The high electronegativity of fluorine generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgumons.ac.be This tuning of frontier orbitals can facilitate electron injection and improve the stability of the material against oxidation, which are desirable characteristics for components in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.orgacs.org Furthermore, intermolecular interactions involving fluorine can influence the crystal packing of the molecules, potentially leading to favorable π-stacking arrangements that enhance charge carrier mobility. rsc.orgrsc.org Given these principles, this compound and its derivatives are promising candidates for investigation in the development of new functional materials for advanced optoelectronic applications. google.com
Table 3: Influence of Fluorination on Properties of Conjugated Materials
| Property | Effect of Fluorine Substitution | Relevance to Materials Science |
|---|---|---|
| HOMO/LUMO Energy Levels | Lowers energy of both orbitals rsc.orgumons.ac.be | Improved air stability, easier electron injection |
| Electron Affinity | Increases electron affinity | Potential for n-type or ambipolar semiconducting behavior rsc.org |
| Solid-State Packing | Can promote π-stacking via C-H···F interactions rsc.org | Enhanced charge transport and mobility |
| Thermal/Oxidative Stability | Generally increases stability due to strong C-F bond rsc.org | Longer device lifetime and operational stability |
Exploration as an Organic Material for Photon-Related Technologies
The unique molecular architecture of this compound, which combines a conjugated π-system with a difluorinated aromatic ring, suggests its potential for use in photon-related technologies. Fluorinated organic materials are increasingly investigated for their applications in photonics and optoelectronics due to their tunable refractive indices and low optical propagation losses.
Research into analogous compounds, such as fluorinated chalcones, has demonstrated their promise as nonlinear optical (NLO) materials. chemscene.com NLO materials are capable of altering the properties of light that passes through them and are fundamental components in technologies like frequency conversion, optical switching, and data storage. The introduction of fluorine atoms into the phenyl ring of a conjugated system can enhance the second-order NLO response by modifying the molecule's dipole moment and hyperpolarizability.
While direct experimental data on the NLO properties of this compound are not extensively documented in publicly available literature, computational studies on similar structures provide valuable insights. The key parameters influencing NLO activity are the molecular dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). For organic molecules, a high β value is indicative of a strong NLO response. The strategic placement of electron-withdrawing fluorine atoms on the phenyl ring can create a significant intramolecular charge-transfer character, which is a known strategy for enhancing NLO properties.
Below is a table of calculated computational chemistry data for this compound, which provides a theoretical basis for its potential in photon-related applications. chemscene.com
| Property | Value |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol |
| Topological Polar Surface Area (TPSA) | 20.23 Ų |
| LogP | 1.9703 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
| This data is based on computational models and provides an estimation of the compound's properties. |
Further research through synthesis and experimental characterization is necessary to fully elucidate the photophysical properties and validate the potential of this compound in photonic devices.
Structure-Property Relationships for Advanced Material Design
The relationship between the molecular structure of this compound and its macroscopic properties is fundamental to its application in materials science. The key structural features include the (2E)-propen-1-ol group, which provides a site for polymerization or further chemical modification, and the 3,5-difluorophenyl group, which imparts specific electronic and physical characteristics.
The planarity of the propen-1-ol backbone, coupled with the aromatic ring, facilitates π-π stacking interactions in the solid state. The crystal packing of such molecules is a critical factor in determining their bulk properties, including their NLO response. For instance, in similar chalcone structures, the crystal packing arrangement can lead to a non-centrosymmetric alignment of molecules, which is a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. doaj.org
The fluorine atoms play a multifaceted role. Their high electronegativity can lead to the formation of intermolecular hydrogen bonds involving the hydroxyl group, influencing the crystal structure and thermal stability. Furthermore, the C-F bonds are known to enhance the thermal stability of polymers derived from such monomers.
The table below outlines the key structural features of this compound and their expected influence on material properties, drawing parallels from related and well-studied compounds.
| Structural Feature | Expected Influence on Material Properties |
| (2E)-Propen-1-ol Group | - Provides a reactive site for polymerization to form advanced polymers.- The double bond contributes to the conjugated system, influencing optical properties. |
| 3,5-Difluorophenyl Group | - Enhances thermal stability due to the strength of C-F bonds.- Increases the molecular dipole moment, potentially leading to a higher NLO response.- Can direct crystal packing through halogen bonding and dipole-dipole interactions. |
| π-Conjugated System | - Responsible for the absorption and emission of light, crucial for photonic applications.- Forms the basis for nonlinear optical activity. |
The synthesis of polymers from this compound could lead to materials with a low dielectric constant, high thermal stability, and tailored optical properties, making them suitable for applications in microelectronics and as advanced coating materials. The precise control over the stereochemistry of the propenol unit and the substitution pattern on the phenyl ring are critical design parameters for achieving desired material characteristics.
Future Research Directions for 2e 3 3,5 Difluorophenyl 2 Propen 1 Ol Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Routes
The establishment of green and efficient synthetic pathways is a cornerstone of modern organic chemistry. jocpr.comjk-sci.com While general methods for the synthesis of cinnamyl alcohol derivatives exist, future research should focus on developing highly efficient and atom-economical routes specifically tailored for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol and its analogues.
Current synthetic approaches often involve multi-step sequences that may not be optimal in terms of atom economy. rsc.org For instance, a common strategy involves the reduction of a corresponding cinnamaldehyde (B126680) or cinnamate (B1238496) ester. A disclosed synthetic method for cinnamyl alcohol derivatives involves the reaction of benzaldehyde (B42025) derivatives with beta-brominated ethanol (B145695) in the presence of triphenylphosphine (B44618) and an organic base under microwave irradiation. google.com This approach, while effective, generates stoichiometric amounts of triphenylphosphine oxide as a byproduct.
Future research should explore catalytic methods that maximize the incorporation of all reactant atoms into the final product. jocpr.comjk-sci.com Ruthenium-catalyzed redox isomerization of propargyl alcohols into α,β-unsaturated carbonyls represents an atom-economical process that could be adapted for this purpose. researchgate.net Biocatalytic cascades, starting from renewable resources like L-phenylalanine, offer another promising green route to cinnamyl alcohol, although this would require engineered enzymes to accommodate the difluorinated substrate. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
| Catalytic Hydrogenation of Cinnamaldehyde | High yields, well-established methodology. jocpr.com | Requires pre-synthesis of the aldehyde, use of hydrogen gas. | Development of selective and reusable catalysts. |
| Reduction of Cinnamate Esters | Readily available starting materials. | Use of stoichiometric reducing agents. | Exploration of catalytic transfer hydrogenation. |
| Wittig-type Reactions | Good control over double bond geometry. | Generates stoichiometric phosphine (B1218219) oxide waste. rsc.org | Development of catalytic Wittig-type reactions. |
| Biocatalysis | Green and sustainable, high selectivity. nih.gov | Enzyme compatibility with fluorinated substrates. | Enzyme engineering and pathway optimization. |
| Ruthenium-Catalyzed Isomerization | High atom economy. researchgate.net | Availability of the corresponding propargyl alcohol. | Catalyst development and substrate scope expansion. |
Deeper Mechanistic Understanding of Complex Catalytic Transformations
The allylic alcohol functionality in this compound is a versatile handle for a variety of catalytic transformations, particularly palladium-catalyzed reactions. rsc.org Future research should aim to gain a deeper mechanistic understanding of these processes to enable the design of more efficient and selective catalysts.
Palladium-catalyzed allylic substitution reactions are powerful C-C and C-X bond-forming reactions. researchgate.net The direct use of allylic alcohols in these reactions is highly desirable as it avoids the pre-activation of the alcohol into a better leaving group, thus improving atom economy. rsc.orgresearchgate.net Mechanistic studies have shown that the reaction can proceed through a π-allylpalladium intermediate. mdpi.com The electron-deficient nature of the 3,5-difluorophenyl group is expected to influence the stability and reactivity of this intermediate. Detailed kinetic and computational studies are needed to elucidate the precise role of the fluorine substituents on the catalytic cycle, including the rates of oxidative addition and reductive elimination.
Furthermore, the development of enantioselective catalytic reactions is a major goal. For example, catalytic enantioselective dibromination of allylic alcohols has been reported, providing access to chiral building blocks. wisc.edu Understanding the mechanism of such reactions with this compound could lead to the synthesis of valuable enantioenriched compounds.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. malvernpanalytical.com Future research should leverage advanced computational models to predict the behavior of this compound and to design new derivatives with tailored properties.
Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, including NMR chemical shifts, which can aid in the characterization of reaction intermediates and products. researchgate.net For fluorinated compounds, accurate prediction of 19F NMR chemical shifts is particularly valuable. researchgate.net Furthermore, computational models can be used to study reaction mechanisms and predict the activation energies of different reaction pathways, providing insights that can be used to optimize reaction conditions.
Recently, large foundation models for chemicals, such as ChemFM, have been developed. These models, pre-trained on vast datasets of molecules, can be fine-tuned for a variety of downstream applications, including property prediction and reaction prediction, outperforming traditional task-specific AI models. arxiv.org Applying such models to this compound could accelerate the discovery of new reactions and applications.
Table 2: Potential Applications of Computational Modeling
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Mechanistic studies, property prediction. | Reaction energies, transition state geometries, NMR spectra. researchgate.net |
| Molecular Dynamics (MD) | Conformational analysis, interaction with other molecules. | Solvation energies, binding affinities. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. | Correlation of molecular descriptors with biological effects. |
| Machine Learning/AI Models (e.g., ChemFM) | Property prediction, reaction prediction, de novo design. | A wide range of chemical and physical properties, reaction outcomes. arxiv.org |
Exploration of Novel Chemical Reactivity and Derivatization Pathways
The unique electronic properties imparted by the difluorophenyl group suggest that this compound may exhibit novel chemical reactivity. Future research should focus on exploring these new reaction pathways and developing a diverse library of derivatives.
The electron-deficient nature of the aromatic ring makes it a potential substrate for nucleophilic aromatic substitution reactions. Additionally, the allylic alcohol moiety can undergo a variety of transformations. For example, oxidation of cinnamyl alcohol can yield cinnamaldehyde, a valuable fine chemical. mdpi.comresearchgate.net The development of selective oxidation methods for this compound would be a valuable addition to the synthetic chemist's toolbox.
Furthermore, the 1,3-transposition of allylic alcohols, catalyzed by reagents such as methyltrioxorhenium, can lead to the formation of isomeric alcohols. iastate.edu Investigating this reaction with this compound could provide access to new structural motifs. The derivatization of the hydroxyl group can also lead to a wide range of functional molecules. For instance, esterification can produce compounds with applications in various industries. nih.gov
Integration into New Functional Materials and Advanced Chemical Systems
The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. Future research should investigate the potential for integrating this compound and its derivatives into new functional materials and advanced chemical systems.
The difluorophenyl group can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can influence the self-assembly and bulk properties of materials. The synthesis of polymers and co-polymers incorporating the (2E)-3-(3,5-Difluorophenyl)-2-propenoxy moiety could lead to the development of novel fluorinated polymers with tailored properties for applications in areas such as electronics, optics, and coatings.
For example, chalcones derived from fluorinated acetophenones have been investigated for their biological activities. researchgate.netnih.gov The synthesis of chalcone (B49325) derivatives from this compound could lead to new compounds with interesting photophysical or biological properties. The development of functionalized benzo[b]furans from cinnamyl alcohols also presents a promising avenue for creating complex molecular architectures with potential applications in materials science and medicinal chemistry. researchgate.net
Q & A
Basic Research Questions
Q. How can the synthesis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol be optimized for improved yield and stereoselectivity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the (2E)-isomer. For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can stabilize intermediates and enhance stereocontrol via hydrogen bonding . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves separation of stereoisomers. Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via NOESY NMR .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Use and NMR to confirm the olefinic geometry (e.g., coupling constants for trans alkenes) and fluorine substitution patterns . High-resolution mass spectrometry (HRMS) validates molecular weight. Pair reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) .
Q. How can the chemical stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and track byproduct formation. Stabilize samples by storing in amber vials at –20°C under inert gas (N or Ar), as organic degradation rates increase with temperature .
Q. What computational approaches predict the reactivity of this compound in organic reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic addition or cyclization pathways. Software like Discovery Studio or Gaussian can simulate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites . Compare predictions with experimental kinetic data to validate models .
Advanced Research Questions
Q. How can contradictions between theoretical predictions and experimental data in the stereoelectronic behavior of this compound be resolved?
- Methodological Answer : Reconcile discrepancies by benchmarking DFT methods (e.g., M06-2X vs. ωB97XD) against crystallographic data (e.g., C–F bond lengths, dihedral angles) . Investigate solvent effects using polarizable continuum models (PCM) and validate with variable-temperature NMR to assess conformational dynamics .
Q. What strategies address discrepancies in NMR spectral assignments for this compound?
- Methodological Answer : Resolve overlapping signals using NMR or isotopic labeling (e.g., substitution at aromatic positions). For complex splitting patterns, apply 2D heteronuclear experiments (HMBC, NOESY) to correlate fluorine and proton environments . Cross-reference with X-ray crystallography data to confirm assignments .
Q. How can experiments be designed to study the role of fluorine substituents in modulating the biological activity of this compound?
- Methodological Answer : Synthesize analogs with mono-/di-fluorination at meta/para positions and assess structure-activity relationships (SAR) via enzyme inhibition assays. Use molecular docking (AutoDock Vina) to simulate binding interactions with target proteins. Correlate lipophilicity (logP) and metabolic stability (microsomal assays) with fluorination patterns .
Q. What mechanistic insights explain unexpected byproduct formation during the synthesis of this compound?
- Methodological Answer : Probe competing pathways (e.g., keto-enol tautomerization or Michael addition) using kinetic isotope effects (KIE) or trapping experiments. Characterize byproducts via LC-MS and propose mechanisms using in situ IR spectroscopy to track intermediate formation. Adjust catalyst loading (e.g., Lewis acids) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
